molecular formula C7H6BFO4 B1591589 2-Borono-4-fluorobenzoic acid CAS No. 874290-62-7

2-Borono-4-fluorobenzoic acid

Cat. No.: B1591589
CAS No.: 874290-62-7
M. Wt: 183.93 g/mol
InChI Key: OSMLMMRXRIGREO-UHFFFAOYSA-N
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Description

2-Borono-4-fluorobenzoic acid is an organic compound with the molecular formula C7H6BFO4 It is a derivative of benzoic acid, where a boronic acid group and a fluorine atom are substituted at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-borono-4-fluorobenzoic acid typically involves the borylation of 2-bromo-4-fluorobenzoic acid. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-bromo-4-fluorobenzoic acid reacts with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under inert conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Borono-4-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., palladium acetate, palladium chloride)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., tetrahydrofuran, dimethylformamide)

Major Products:

    Biaryl compounds: from Suzuki-Miyaura coupling

    Phenol derivatives: from oxidation reactions

    Substituted benzoic acids: from nucleophilic aromatic substitution

Scientific Research Applications

2-Borono-4-fluorobenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Comparison: 2-Borono-4-fluorobenzoic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers enhanced potential for forming carbon-carbon bonds through Suzuki-Miyaura coupling and other reactions. The combination of boron and fluorine functionalities also makes it valuable in medicinal chemistry for designing novel therapeutic agents.

Properties

IUPAC Name

2-borono-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMLMMRXRIGREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592148
Record name 2-Borono-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-62-7
Record name 2-Borono-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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